Hydrogenated castor oil

Description

Properties

IUPAC Name |

2,3-bis(12-hydroxyoctadecanoyloxy)propyl 12-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H110O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h51-54,58-60H,4-50H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOXQTXVACYMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)OC(=O)CCCCCCCCCCC(CCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H110O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051701 | |

| Record name | 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

939.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [BASF MSDS] | |

| Record name | Castor oil, hydrogenated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-44-6, 8001-78-3 | |

| Record name | Trihydroxystearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl tris(12-hydroxystearate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Castor oil, hydrogenated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thixin R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 12-hydroxy-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Castor oil, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-propanetriyl tris(12-hydroxyoctadecanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHYDROXYSTEARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06YD7896S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Hydrogenated Castor Oil for Drug Delivery

Executive Summary: Hydrogenated Castor Oil (HCO), a saturated derivative of castor oil, stands as a cornerstone excipient in modern pharmaceutical formulations. Its transformation from a liquid oil to a hard, waxy solid dramatically alters its physicochemical properties, rendering it an exceptionally versatile tool for drug delivery.[1] This guide provides an in-depth analysis of HCO's critical properties—thermal behavior, crystallinity, solubility, and rheology—and elucidates how these characteristics are harnessed to develop robust and effective drug delivery systems. We will explore the causality behind experimental choices for characterization and provide validated protocols for researchers, scientists, and drug development professionals. The focus is on translating the fundamental material science of HCO into practical applications, from sustained-release oral solids to advanced nanostructured lipid carriers.

From Raw Material to Advanced Excipient: The Hydrogenation of Castor Oil

The journey of this compound begins with castor oil, a triglyceride rich in ricinoleic acid. The presence of a double bond and a hydroxyl group in ricinoleic acid makes castor oil a unique vegetable oil. However, its liquid state and susceptibility to oxidation limit its application in solid dosage forms.

1.1 The Hydrogenation Process

The conversion to HCO is achieved through catalytic hydrogenation, where castor oil is treated with hydrogen gas in the presence of a catalyst, typically nickel.[1] This process saturates the double bonds within the fatty acid chains. The result is a significant modification of the oil's functional groups, leading to a stable, waxy solid with a high melting point and increased resistance to oxidation. This enhanced stability is a key reason for its widespread use in pharmaceuticals, as it increases the shelf-life of formulations.[2]

1.2 Chemical Structure and Composition

Post-hydrogenation, the primary component of HCO is the triglyceride of 12-hydroxystearic acid.[1][3] This structure imparts a unique combination of hydrophobicity and polarity (due to the hydroxyl groups), which is central to its function as a formulation excipient.

Core Physicochemical Properties for Drug Delivery

The utility of HCO in drug delivery is dictated by a unique set of physicochemical properties. Understanding and controlling these properties is paramount for formulation design.

Table 1: Key Physicochemical Properties of Pharmaceutical Grade HCO

| Property | Typical Value/Range | Significance in Drug Delivery |

| Appearance | Fine, almost white or pale yellow powder, flakes, or masses.[3] | Indicates purity and suitability for use in various dosage forms. |

| Melting Point | 83°C to 88°C[3] | Crucial for melt-granulation processes and ensuring tablet integrity under varied storage conditions.[1] |

| Solubility | Practically insoluble in water; slightly soluble in methylene chloride.[3] | Its hydrophobic nature is key for creating sustained-release matrices and protective coatings.[4] |

| Iodine Value | Maximum 5.0[3] | A low iodine value confirms a high degree of saturation, indicating excellent oxidative stability.[5] |

| Hydroxyl Value | 145 to 165 mg KOH/g[3] | The presence of hydroxyl groups allows for specific interactions and affects its emulsifying properties.[5] |

| Acid Value | Maximum 4.0[3] | A low acid value indicates minimal free fatty acids, ensuring low reactivity and better stability.[5] |

2.1 Thermal Behavior and Crystallinity

The high melting point of HCO is one of its most important attributes for oral solid dosage forms. It allows HCO to be used as a matrix-forming agent in sustained-release tablets, often prepared via melt granulation.[6] In this technique, the drug is dispersed within the molten HCO, which upon cooling solidifies, trapping the active pharmaceutical ingredient (API) within a waxy matrix. The release of the drug is then controlled by the slow erosion or diffusion through this inert matrix.

The crystalline nature of HCO is critical for the stability of lipid-based nanoparticles.[7] However, a highly ordered crystalline structure can sometimes lead to the expulsion of the encapsulated drug during storage. This has led to the development of Nanostructured Lipid Carriers (NLCs), where liquid lipids are mixed with solid lipids like HCO to create a less ordered, imperfect crystalline matrix, which enhances drug loading and prevents leakage.[8]

2.2 Solubility and Lipophilicity

HCO's hydrophobic nature makes it an excellent excipient for creating moisture barriers and for controlling the release of water-soluble drugs.[4][9] It is widely used as a coating agent to protect sensitive APIs from moisture and to achieve a sustained-release profile.[4][10] Furthermore, its lipophilic character allows it to act as a solubilizer and stabilizer for poorly water-soluble drugs in solid dispersions and lipid-based formulations, thereby enhancing their bioavailability.[1][11][12]

Methodologies for Characterization: A Practical Guide

To ensure batch-to-batch consistency and predict in-vivo performance, rigorous physicochemical characterization is essential.

3.1 Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and thermal behavior of HCO, providing insights into its purity, polymorphism, and suitability for thermal processes like melt granulation.

-

Methodology:

-

Calibration: Calibrate the DSC instrument using indium and zinc standards for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 3-5 mg of HCO into a standard aluminum DSC pan. Crimp the pan to seal.

-

Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample from 25°C to 120°C at a controlled rate of 10°C/min under a nitrogen purge (50 mL/min).

-

Data Analysis: Analyze the resulting thermogram. The peak of the endotherm corresponds to the melting point. The area under the curve represents the heat of fusion.

-

-

Causality: The choice of a 10°C/min heating rate is a standard practice that balances resolution and experimental time. The nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.

3.2 Experimental Protocol: X-Ray Diffraction (XRD)

-

Objective: To analyze the crystalline structure and identify any polymorphic forms of HCO. Polymorphism can significantly impact the stability and release characteristics of a drug product.

-

Methodology:

-

Sample Preparation: Gently pack the HCO powder into a sample holder, ensuring a flat, even surface.

-

Instrument Setup: Place the sample in the XRD instrument. Use Cu Kα radiation (λ = 1.5406 Å) and operate the generator at 40 kV and 40 mA.

-

Data Collection: Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02° and a dwell time of 1 second per step.

-

Data Analysis: Analyze the resulting diffractogram for characteristic peaks. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous form.

-

-

Causality: The 2θ range is selected to cover the most characteristic diffraction peaks for lipid excipients. The step size and dwell time are chosen to ensure good data quality without excessively long scan times.

Visualization 1: Workflow for Physicochemical Characterization of HCO

This diagram outlines the logical flow for a comprehensive evaluation of a new batch of this compound for pharmaceutical use.

Caption: A logical workflow for the characterization of HCO.

Applications of HCO in Advanced Drug Delivery Systems

The unique properties of HCO make it a key component in a variety of drug delivery platforms.

4.1 Sustained-Release Oral Formulations

HCO is extensively used as a lipophilic matrix-forming agent to prolong drug release.[6] Its inert and hydrophobic nature ensures that the release mechanism is independent of pH, providing consistent drug delivery throughout the gastrointestinal tract.[9] It acts as a binder and lubricant during tablet manufacturing, ensuring good flowability and compressibility of the powder blend.[4][10]

4.2 Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

In the realm of nanotechnology, HCO serves as a solid lipid core for SLNs and NLCs.[7] These nanoparticles are designed to improve the bioavailability of poorly soluble drugs.[8][13] The solid matrix of HCO protects the encapsulated drug from chemical degradation and allows for controlled release. The formulation of SLNs typically involves high-pressure homogenization of molten HCO with an aqueous surfactant solution.[13] The choice of lipid and emulsifier directly impacts the particle size, stability, and crystallization behavior of the resulting nanoparticles.[7]

4.3 Topical and Transdermal Systems

In creams and ointments, HCO functions as a thickening and stabilizing agent.[2] Its waxy nature can form a protective, occlusive film on the skin, which can enhance the penetration of APIs and modulate their release over time.[2] This makes it valuable for topical treatments requiring prolonged action.

Visualization 2: Mechanism of Sustained Release from an HCO Matrix Tablet

This diagram illustrates how an HCO-based matrix tablet controls the release of an embedded Active Pharmaceutical Ingredient (API).

Caption: Drug release mechanism from an HCO matrix tablet.

Conclusion and Future Perspectives

This compound is a quintessential pharmaceutical excipient whose value is deeply rooted in its distinct physicochemical properties. Its stability, high melting point, and hydrophobic nature have made it indispensable for the development of sustained-release formulations and as a structural component in lipid-based nanocarriers.[1][2] The ongoing research into novel lipid combinations for NLCs and the exploration of HCO in continuous manufacturing processes like hot-melt extrusion signal a promising future. As the industry moves towards more complex delivery systems for challenging APIs, a fundamental understanding of excipients like HCO will remain critical for innovation and the successful development of effective and reliable medicines.

References

-

10 Best Applications of this compound in Cosmetics and Pharmaceuticals. (2025). Ambuja Solvex. [Link]

-

This compound (HCO). Ataman Kimya. [Link]

-

This compound: A Vital Pharmaceutical Excipient for Enhanced Drug Delivery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

This compound Uses in Manufacturing Industries. (2024). Ambuja Solvex. [Link]

-

Sustained release Metformin Hydrochloride tablet using this compound and stearic acid by melt granulation technique. Scholars Research Library. [Link]

-

Why this compound is Essential in the Pharmaceutical Industry? (2024). Ambuja Solvex. [Link]

-

This compound. N REVIVAL PHARMA CHEM. [Link]

-

This compound: What is it and where is it used? (2025). Drugs.com. [Link]

-

Characterization and stability of solid lipid nanoparticles produced from different fully hydrogenated oils. PubMed. [Link]

-

Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. [Link]

-

Characterization and stability of solid lipid nanoparticles produced from different fully hydrogenated oils. (2023). Food Research International. [Link]

-

Solid dispersions with this compound increase solubility, dissolution rate and intestinal absorption of praziquantel. ResearchGate. [Link]

-

How to Choose this compound: A Complete Buyer's Guide. (2025). Plant Care. [Link]

-

This compound: A Versatile Solubilizer for Industries. (2025). Innoveda. [Link]

-

Solid dispersions with this compound increase solubility, dissolution rate and intestinal absorption of praziquantel. SciELO. [Link]

-

Solid dispersions with this compound increase solubility, dissolution rate and intestinal absorption of praziquantel. SciELO. [Link]

-

Solid Lipid Nanoparticles. MDPI. [Link]

-

This compound or Castor Wax Supplier Exporter. American Molecules. [Link]

Sources

- 1. ambujasolvex.com [ambujasolvex.com]

- 2. nbinno.com [nbinno.com]

- 3. ammol.org [ammol.org]

- 4. ambujasolvex.com [ambujasolvex.com]

- 5. How to Choose this compound: A Complete Buyer's Guide [plantin.alibaba.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Characterization and stability of solid lipid nanoparticles produced from different fully hydrogenated oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]

- 9. nrevivalpharmachem.com [nrevivalpharmachem.com]

- 10. ambujasolvex.com [ambujasolvex.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. repositorium.uminho.pt [repositorium.uminho.pt]

Molecular structure and composition of hydrogenated castor oil

An In-depth Technical Guide to the Molecular Structure and Composition of Hydrogenated Castor Oil

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of this compound (HCO), a versatile excipient pivotal in pharmaceutical formulations. We will deconstruct its molecular architecture, starting from its precursor, castor oil, and elucidate the chemical transformations that impart its unique physicochemical characteristics. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of HCO to leverage its full potential in advanced drug delivery systems.

The Rationale for Hydrogenation: From Liquid Oil to Functional Solid

Castor oil, derived from the seeds of Ricinus communis, is unique among vegetable oils due to its high concentration (approximately 90%) of ricinoleic acid, an 18-carbon unsaturated fatty acid distinguished by a hydroxyl group on its 12th carbon.[1][2] This hydroxyl functionality imparts a higher polarity and viscosity compared to other triglycerides.

However, the presence of a carbon-carbon double bond in the ricinoleic acid chain renders castor oil a liquid at room temperature and susceptible to oxidation. For many pharmaceutical applications, a stable, solid material with a high melting point is required to function as a lubricant, stiffening agent, or controlled-release matrix.[3][4]

This requirement is met through catalytic hydrogenation . In this industrial process, castor oil is heated under pressure in the presence of a nickel catalyst, and hydrogen gas is bubbled through it.[5][6][7] This reaction selectively saturates the double bonds within the fatty acid chains, profoundly altering the oil's physical and chemical nature without affecting the critical hydroxyl group.[8][9]

The Core Molecular Transformation: Ricinoleic Acid to 12-Hydroxystearic Acid

The cornerstone of the hydrogenation process is the conversion of the ricinoleic acid moieties within the triglyceride structure into 12-hydroxystearic acid moieties. This is a classic addition reaction where hydrogen atoms are added across the C9-C10 double bond.

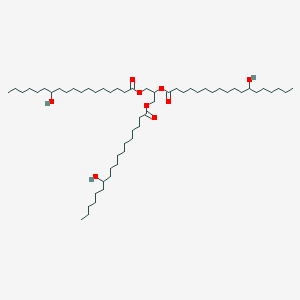

Caption: The catalytic hydrogenation of the ricinoleic acid moiety.

This saturation eliminates the "kink" in the fatty acid chain caused by the cis-double bond, allowing the triglyceride molecules to pack more closely together. This enhanced intermolecular interaction (van der Waals forces) is directly responsible for the transformation from a liquid oil to a hard, brittle wax with a significantly higher melting point.[9][10]

Molecular Structure and Composition of this compound

Post-hydrogenation, the resulting product, this compound, is primarily composed of the triglyceride of 12-hydroxystearic acid.[5][11][12][13] This molecule, also known as trihydroxystearin, forms the bulk of HCO.

The molecular formula for the triglyceride of 12-hydroxystearic acid is C₅₇H₁₁₀O₉.[9]

Caption: Molecular structure of Trihydroxystearin, the main component of HCO.

While the triglyceride of 12-hydroxystearic acid is the principal component, commercial HCO is a mixture. Pharmacopeial standards, such as the British Pharmacopoeia (BP), define the fatty acid composition.

| Fatty Acid | Composition (%) |

| 12-Hydroxystearic acid | 78.0 – 91.0% |

| Stearic acid | 7.0 – 14.0% |

| Palmitic acid | Not more than 2.0% |

| Arachidic acid | Not more than 1.0% |

| 12-Oxostearic acid | Not more than 5.0% |

| Other fatty acids | Not more than 3.0% |

| Source: British Pharmacopoeia (BP) Grade specifications.[12] |

Physicochemical Properties: A Structure-Function Analysis

The molecular structure of HCO dictates its physical and chemical properties, which are critical for its function as a pharmaceutical excipient.

| Property | Typical Value / Description | Structural Rationale |

| Appearance | Fine, almost white or pale yellow powder or flakes.[5][12] | Crystalline solid structure formed by the tightly packed saturated triglyceride molecules. |

| Melting Point | 83 – 88 °C[11][12][13][14] | The absence of C=C double bonds allows for strong van der Waals forces between the linear fatty acid chains, requiring high thermal energy to disrupt the crystal lattice. |

| Solubility | Practically insoluble in water; slightly soluble in some organic solvents.[5][12] | The long, nonpolar hydrocarbon chains of the fatty acids dominate the molecule, making it highly hydrophobic. |

| Iodine Value | ≤ 5.0 g I₂/100g[11][13][14] | This value quantifies the degree of unsaturation. A very low value confirms the successful hydrogenation of nearly all C=C double bonds.[2] |

| Hydroxyl Value | 154 – 165 mg KOH/g[11][13][14][15] | This value measures the concentration of hydroxyl (-OH) groups. The high value confirms the preservation of the C12-hydroxyl group from ricinoleic acid, a key functional feature of HCO. |

| Saponification Value | 176 – 186 mg KOH/g[11][13][14][15] | This indicates the average molecular weight of the fatty acids. It is a key identifier for triglycerides. |

| Acid Value | ≤ 4.0 mg KOH/g[6][12] | Measures the amount of free fatty acids present. A low value indicates high purity and minimal hydrolysis of the triglyceride esters. |

Analytical Characterization and Quality Control

A suite of analytical techniques is employed to ensure the identity, purity, and quality of HCO, validating its suitability for pharmaceutical use.

-

Wet Chemistry/Titrimetry: Standard pharmacopeial methods for determining Iodine Value , Hydroxyl Value , Saponification Value , and Acid Value remain the gold standard for quality control.[11][13] These titrations quantify key functional groups and properties.

-

Gas Chromatography (GC): To confirm the fatty acid profile, the HCO triglyceride is first saponified to release the fatty acids, which are then esterified (typically to methyl esters). GC analysis separates and quantifies these esters, verifying compliance with compositional standards.[16][17]

-

Spectroscopy:

-

FTIR Spectroscopy: Provides a spectral fingerprint. The key confirmation of hydrogenation is the disappearance of the characteristic absorption band for a cis-C=C double bond (around 3010 cm⁻¹ and 1650 cm⁻¹) seen in castor oil.

-

¹H-NMR Spectroscopy: Offers definitive structural confirmation. The signals corresponding to the vinylic protons (-CH=CH-) of ricinoleic acid (around 5.4 ppm) are absent in the spectrum of fully hydrogenated HCO.[18][19]

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Is used to precisely determine the melting point and melting range of HCO, which is critical for applications in hot-melt coatings and as a solid matrix former.

-

Experimental Protocol: Determination of Hydroxyl Value

The Hydroxyl Value is a critical quality attribute, as it confirms the presence of the 12-hydroxy group. The following is a generalized protocol based on the USP method.

Principle: The hydroxyl groups in a known weight of HCO are acetylated using acetic anhydride in pyridine. The excess acetic anhydride is hydrolyzed to acetic acid, and the resulting solution is titrated with a standardized solution of potassium hydroxide. A blank titration is performed concurrently. The hydroxyl value is calculated from the difference between the two titrations.

Caption: Experimental workflow for the determination of Hydroxyl Value.

Pharmaceutical Significance: Linking Structure to Application

The unique molecular structure of HCO makes it an invaluable excipient in drug development.

-

Matrix for Controlled/Sustained Release: The hard, waxy, and hydrophobic nature of the saturated triglyceride matrix makes HCO an excellent agent for controlling the release of APIs from oral solid dosage forms.[3][20][21] The API is dispersed within the HCO matrix, and its release is governed by slow erosion or diffusion through the water-insoluble wax.

-

Tablet and Capsule Lubricant: Its waxy consistency and lubricating properties reduce friction between the tablet surface and the die wall during compression, preventing sticking and ensuring smooth manufacturing.[3]

-

Stiffening Agent and Emollient: In semi-solid formulations like ointments and creams, HCO increases viscosity and provides stiffness.[3][20] As an emollient, it also helps to soften and moisturize the skin.[10]

-

Solid Lipid Nanoparticle (SLN) Carrier: HCO can be used as the solid lipid core in the formulation of SLNs. These nanocarriers can encapsulate APIs, protecting them from degradation and enabling sustained release, particularly for subcutaneous or parenteral administration.[22]

Conclusion

The transformation of castor oil into this compound via catalytic hydrogenation is a targeted chemical modification that yields a highly functional pharmaceutical excipient. The saturation of the ricinoleic acid moiety into 12-hydroxystearic acid is the defining reaction, converting a liquid oil into a stable, high-melting-point wax. This process preserves the vital hydroxyl group, a key structural feature. The resulting triglyceride of 12-hydroxystearic acid possesses a unique combination of hardness, hydrophobicity, and lubricity, directly attributable to its molecular structure. A thorough understanding of this structure, its composition, and its analytical characterization is essential for formulation scientists to effectively harness HCO's potential in developing robust and effective drug delivery systems.

References

-

USP. (n.d.). This compound. USP32–NF27 Page 1197. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Vital Pharmaceutical Excipient for Enhanced Drug Delivery. Retrieved from [Link]

-

Ambuja Solvex. (2024, August 24). Why this compound is Essential in the Pharmaceutical Industry? Retrieved from [Link]

-

American Molecules. (n.d.). This compound or Castor Wax Supplier Exporter. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

USP-NF. (2007, January 1). NF Monographs: this compound. USP29-NF24. Retrieved from [Link]

-

Dabdoub, M. J., et al. (2014). Catalytic Transfer Hydrogenation of Castor Oil. Journal of Chemical Education, 91(3), 433-436. Retrieved from [Link]

-

NIST. (n.d.). 12-Hydroxystearic acid. NIST WebBook. Retrieved from [Link]

-

Tradeindia. (n.d.). This compound - Melting Point 82-87°C, Acid Value 5.00 Max, Hydroxyl Value 155 Min, Viscous Wax-Like Consistency. Retrieved from [Link]

-

Paula's Choice. (n.d.). What is this compound? Retrieved from [Link]

-

Ambuja Solvex. (2021, April 29). The fundamentals of Ricinoleic Acid. Retrieved from [Link]

-

Yildiz, Y., et al. (2020). Iodine Value in Partially this compound (Ricinus Oil) as determined by AOCS Official Method Cd 1-25. ResearchGate. Retrieved from [Link]

-

Bisley International. (2021). Product Information this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 12-Hydroxystearic acid. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum after hydrogenation of castor oil. Retrieved from [Link]

-

He, Z., et al. (2009). This compound Nanoparticles as Carriers for the Subcutaneous Administration of Tilmicosin: In Vitro and in Vivo Studies. Journal of Veterinary Pharmacology and Therapeutics, 32(2), 116-23. Retrieved from [Link]

-

Drugs.com. (2025, October 27). This compound: What is it and where is it used? Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound (HCO). Retrieved from [Link]

-

CastorOil.in. (n.d.). This compound (HCO) - Production, Properties, Applications, Uses. Retrieved from [Link]

-

Wang, C., et al. (2021). Mechanism of the unsaturated ricinoleic acid in castor oil for the one-step hydrogenation. RSC Advances, 11(38), 23456-23466. Retrieved from [Link]

-

IGI Global. (2025, December 9). This compound: Significance and symbolism. Retrieved from [Link]

-

TGV Group. (n.d.). Hydrogen Castor Oil. Retrieved from [Link]

-

Sethi, S. C., & Kulkarni, B. S. (1954). Studies on castor oil. II. Hydrogenation of castor oil. Journal of Scientific & Industrial Research, 13B, 274-278. Retrieved from [Link]

-

Li, Y., et al. (2015). Identification of the main fatty acids in castor oil, this compound and polyoxyethylene derivatives. Journal of Pharmaceutical Analysis, 5(1), 58-62. Retrieved from [Link]

-

de Souza Schneider, R. C., et al. (2004). Optimization of gas chromatographic–mass spectrometric analysis for fatty acids in this compound obtained by catalytic transfer hydrogenation. Journal of Chromatography A, 1048(2), 221-226. Retrieved from [Link]

-

PENPET Petrochemical Trading. (n.d.). 12-Hydroxystearic Acid (12-HSA). Retrieved from [Link]

-

Soapmaking Forum. (2014, October 24). This compound? Retrieved from [Link]

-

Reddit. (2022, March 23). Accidentally bought some this compound. What can i make with it? r/soapmaking. Retrieved from [Link]

-

Oil Base India. (n.d.). Certificate of Analysis: Analysis Report of this compound. Retrieved from [Link]

-

COSMILE Europe. (n.d.). PEG-7 this compound – Ingredient. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) castor oil (CO), (b) modified castor oil (MCO). Retrieved from [Link]

-

SlideShare. (n.d.). Hydrogenated castor-oil. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) castor oil and (b) epoxidised castor oil. Retrieved from [Link]

Sources

- 1. alliancechemical.com [alliancechemical.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: What is it and where is it used? [drugs.com]

- 4. castoroil.in [castoroil.in]

- 5. This compound | 8001-78-3 [chemicalbook.com]

- 6. This compound - Melting Point 82-87°C, Acid Value 5.00 Max, Hydroxyl Value 155 Min, Viscous Wax-Like Consistency - Melting Point 82-87â°c, Acid Value 5.00 Max, Hydroxyl Value 155 Min, Viscous Wax-like Consistency at Best Price in Mumbai | Hem International [tradeindia.com]

- 7. Hydrogenated castor-oil | PPTX [slideshare.net]

- 8. ambujasolvex.com [ambujasolvex.com]

- 9. specialchem.com [specialchem.com]

- 10. paulaschoice.co.uk [paulaschoice.co.uk]

- 11. This compound [drugfuture.com]

- 12. ammol.org [ammol.org]

- 13. ftp.uspbpep.com [ftp.uspbpep.com]

- 14. bisleyinternational.com [bisleyinternational.com]

- 15. biosynth.com [biosynth.com]

- 16. Identification of the main fatty acids in castor oil,hydrogenated...: Ingenta Connect [ingentaconnect.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. ambujasolvex.com [ambujasolvex.com]

- 22. This compound nanoparticles as carriers for the subcutaneous administration of tilmicosin: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Spectroscopic Analysis of Hydrogenated Castor Oil for Quality Control

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of modern spectroscopic techniques for the quality control (QC) of Hydrogenated Castor Oil (HCO). Moving beyond rote procedural descriptions, this document elucidates the causal relationships between molecular structure, spectroscopic response, and critical quality attributes, empowering scientists to build robust, reliable, and efficient analytical workflows.

Foundational Chemistry: The Significance of Hydrogenating Castor Oil

This compound, also known as castor wax, is a hard, brittle, wax-like substance produced by the controlled hydrogenation of refined castor oil.[1] This process is not merely a change of physical state; it is a fundamental chemical transformation that dictates the material's final properties and applications, particularly in pharmaceuticals as an excipient in tablets, creams, and lubricants.[2]

The primary component of castor oil is the triglyceride of ricinoleic acid, an 18-carbon fatty acid unique for its hydroxyl (-OH) group at the 12th carbon and a cis-double bond (C=C) between carbons 9 and 10. The hydrogenation process targets this double bond, saturating it with hydrogen in the presence of a catalyst (typically nickel) to form 12-hydroxystearic acid. The United States Pharmacopeia (USP) mandates that HCO consists mainly of the triglyceride of hydroxystearic acid.[3] This conversion is directly responsible for HCO's increased melting point (typically 85-88°C), stability, and altered solubility, making it a versatile excipient.[4]

The core objective of QC for HCO is to verify the completeness of this hydrogenation and to quantify key functional groups that define its performance. Traditional wet chemical methods for these analyses are often time-consuming and require hazardous solvents.[5] Spectroscopic techniques offer a rapid, non-destructive, and powerful alternative.[6]

Caption: Chemical transformation during the hydrogenation of castor oil.

Critical Quality Parameters and Their Spectroscopic Correlation

The quality of an HCO batch is defined by several key parameters. Spectroscopic methods are uniquely suited to measure these by probing the molecular vibrations of the functional groups involved.

| Quality Parameter | Description | Primary Functional Group | Spectroscopic Correlation |

| Iodine Value (IV) | Measures the degree of unsaturation (residual double bonds). A low IV (typically ≤ 5) indicates complete hydrogenation.[7] | C=C (Alkene) | Disappearance/low intensity of =C-H and C=C stretching bands. |

| Hydroxyl Value (HV) | Quantifies the concentration of hydroxyl groups, critical for the material's polarity and interaction profile. Typical range is 154–162.[7] | -OH (Alcohol) | Intensity of the O-H stretching band. |

| Saponification Value | Relates to the average molecular weight of the fatty acids.[8] | C=O (Ester) | Intensity of the C=O stretching band. |

| Acid Value | Measures the content of free fatty acids (FFAs), indicating degradation or impurity.[1] | -COOH (Carboxylic Acid) | Can be detected by its characteristic C=O and O-H absorptions. |

Vibrational Spectroscopy: The Workhorse of HCO Analysis

Fourier-Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are powerful techniques for HCO analysis because they directly measure the vibrations of key functional groups.[6] The NIR region, in particular, is characterized by overtones and combination bands of the fundamental vibrations found in the mid-infrared (MIR) region, making it suitable for rapid, bulk analysis without sample preparation.[6][8]

FTIR Spectroscopy for Functional Group Fingerprinting

FTIR, especially with an Attenuated Total Reflectance (ATR) accessory, provides a high-fidelity fingerprint of the HCO sample. The key is to monitor specific spectral regions that change during hydrogenation.

Key Spectral Markers for HCO Quality via FTIR:

-

Disappearance of Unsaturation: The =C-H stretching vibration of the cis-double bond in ricinoleic acid appears around 3007 cm⁻¹.[9] The C=C stretching vibration is found near 1655 cm⁻¹.[10] In a fully hydrogenated sample, these peaks should be absent or significantly diminished.

-

Confirmation of Saturation: The spectrum will be dominated by strong C-H stretching vibrations from methylene (-CH₂) and methyl (-CH₃) groups between 2850 and 2950 cm⁻¹.[11]

-

Hydroxyl Group Quantification: A broad, strong absorption band between 3150 and 3650 cm⁻¹ is characteristic of the O-H stretching vibration from the hydroxyl group on the 12-hydroxystearic acid backbone.[9]

-

Ester Carbonyl Integrity: A sharp, intense peak around 1745 cm⁻¹ corresponds to the C=O stretch of the triglyceride ester linkage, which should remain intact.[12]

Protocol: ATR-FTIR Analysis of this compound

-

Instrument Setup:

-

Spectrometer: FTIR spectrometer with a DTGS detector.

-

Accessory: Single-bounce diamond ATR crystal.

-

Parameters: 4 cm⁻¹ resolution, 16-32 scans, 4000-650 cm⁻¹ spectral range.

-

-

Background Collection: Clean the ATR crystal surface thoroughly with isopropyl alcohol and acquire a background spectrum. This is critical to remove atmospheric (CO₂, H₂O) and solvent interferences.

-

Sample Application: Place a small amount of the solid HCO flake or powder directly onto the ATR crystal, ensuring complete contact. Use the pressure clamp to flatten the sample against the crystal. If the sample is molten, a small drop can be applied.

-

Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background.

-

Data Analysis:

-

Qualitative: Baseline correct the spectrum and visually inspect for the absence of peaks at ~3007 cm⁻¹ and ~1655 cm⁻¹ and the presence of strong peaks at ~2918 cm⁻¹, ~2850 cm⁻¹, ~1745 cm⁻¹, and a broad -OH band around 3400 cm⁻¹.

-

Semi-Quantitative: The ratio of the peak height/area of the residual unsaturation peak (~3007 cm⁻¹) to a stable saturation peak (~2918 cm⁻¹) can be used to track the consistency of hydrogenation across batches.

-

NIR Spectroscopy and Chemometrics for Rapid Quantification

While FTIR is excellent for detailed fingerprinting, NIR spectroscopy is unparalleled for rapid, quantitative QC without any sample preparation.[13] The analysis can be performed in seconds by simply filling a glass vial with the HCO sample.[13] However, NIR spectra consist of broad, overlapping overtone and combination bands, making direct interpretation difficult.[6] Their power is unlocked when coupled with chemometric models.[14]

Chemometrics Workflow:

Chemometrics uses multivariate statistical methods to correlate the complex NIR spectral data (X-variables) with reference values from primary methods like titration (Y-variables), such as Iodine Value and Hydroxyl Value.[15] The most common method is Partial Least Squares (PLS) regression.

Caption: An integrated spectroscopic workflow for HCO quality control.

This tiered approach uses rapid NIR screening for routine analysis. If a batch is borderline or fails the NIR prediction, the more detailed FTIR fingerprint is used as a confirmatory check. This creates a trustworthy system where methods validate each other, ensuring that only high-quality material is released for development and manufacturing.

References

-

Bruker Corporation. (n.d.). Analysis of Edible Oils & Fats. Bruker. Retrieved from [Link]

-

New Food Magazine. (2023, June 7). Quality control of edible oils with FT-NIR Spectroscopy. Retrieved from [Link]

-

Bruker Corporation. (n.d.). Edible Oils and Fats. Bruker. Retrieved from [Link]

-

Galaxy Scientific. (n.d.). NIR Analysis of Edible Oil. Retrieved from [Link]

-

Rohman, A., et al. (2020). Comprehensive Review on Application of FTIR Spectroscopy Coupled with Chemometrics for Authentication Analysis of Fats and Oils in the Food Products. Molecules, 25(22), 5485. Retrieved from [Link]

-

Jayant Oils & Derivatives. (n.d.). This compound. Retrieved from [Link]

-

Workman, J., & Veltkamp, D. (2022). Raman Spectroscopy in Analyzing Fats and Oils in Foods. Spectroscopy Online. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 12-Hydroxystearic acid. PubChem. Retrieved from [Link]

-

USP. (2025). This compound. United States Pharmacopeia–National Formulary. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). This compound. Retrieved from [Link]

-

Bisley International. (n.d.). Product Information this compound. Retrieved from [Link]

-

Castor International. (n.d.). This compound (HCO). Retrieved from [Link]

-

El-Hamdy, A. H., & El-Fizga, N. K. (2015). Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples. Journal of Spectroscopy, 2015, 1-10. Retrieved from [Link]

-

Kupiec, A., et al. (2023). The Use of Raman Spectroscopy to Monitor Changes in the Intensity of Ratio of Integral Unsaturated Bands in Bio-Greases. Materials, 16(7), 2697. Retrieved from [Link]

-

de Ruig, W. G. (1971). Infrared spectra of monoacid triglycerides. Pudoc. Retrieved from [Link]

-

Bosque-Sendra, J. M., et al. (2012). Combining chromatography and chemometrics for the characterization and authentication of fats and oils from triacylglycerol compositional data--a review. Analytica Chimica Acta, 724, 1-11. Retrieved from [Link]

-

Mphahlele, M. M., et al. (2015). Simultaneous Spectrophotometric and Chemometric Determination of Oleic, Linoleic, and Linolenic Fatty Acids in Vegetable Oils. International Journal of Chemical Engineering, 2015, 1-7. Retrieved from [Link]

-

Li, H., et al. (2017). Vibration spectroscopic technique for species identification based on lipid characteristics. Journal of Food Safety and Quality, 8(5), 1629-1635. Retrieved from [Link]

-

Web of Pharma. (2025). This compound USP 2025. Retrieved from [Link]

-

El-Kadi, S. M., et al. (2023). Advanced Spectroscopy Techniques with Chemometrics in Food Analysis. Encyclopedia, 3(3), 896-919. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Hydrogenated Oil. Retrieved from [Link]

-

Louadj, K., et al. (2017). The chemometrics approach applied to FTIR spectral data for the oxidation study of Algerian extra virgin olive oil. OCL, 24(5), D503. Retrieved from [Link]

-

Li, Y., et al. (2020). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 this compound by HPLC-ELSD after alkaline hydrolysis. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. Retrieved from [Link]

-

Berezin, K. V., et al. (2022). Structural-Dynamic Models of a Number of Fatty Acid Triglycerides for Describing the Vibrational Spectra of Cottonseed Oil. Journal of Surface Investigation: X-ray, Synchrotron and Neutron Techniques, 16(2), 290-295. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR stacked spectra of 12-hydroxystearic acid, 12-hydroxystearyl alcohol and branched α,ω-diene in CDCl3. Retrieved from [Link]

-

Science.gov. (n.d.). This compound: Topics. Retrieved from [Link]

-

Baranska, M., & Grabska, J. (2020). Use of Raman spectroscopy for analysing edible vegetable oils. Journal of Raman Spectroscopy, 51(9), 1546-1557. Retrieved from [Link]

-

Kiefer, J., et al. (2011). Vibrational structure of the polyunsaturated fatty acids eicosapentaenoic acid and arachidonic acid studied by infrared spectroscopy. Chemistry and Physics of Lipids, 164(6), 529-534. Retrieved from [Link]

-

da Silva, F. C., et al. (2007). Optimization of gas chromatographic–mass spectrometric analysis for fatty acids in this compound obtained by catalytic transfer hydrogenation. Journal of Chromatography A, 1146(2), 249-254. Retrieved from [Link]

-

USP-NF. (n.d.). This compound. Retrieved from [Link]

-

Ikhuoria, E. U., & Aigbodion, A. I. (2015). 8 extraction, characterization and epoxidation of castor seed oil. FUDMA Journal of Sciences, 1(1), 58-64. Retrieved from [Link]

-

Amin, U. S. B. M., et al. (2023). Spectra of castor oil and this compound (HCO) by using glycerol as hydrogen donor. Journal of Cleaner Production, 394, 136361. Retrieved from [Link]

-

Panhwar, T., et al. (2019). Physicochemical composition and FTIR characterization of castor seed oil. Ukrainian Food Journal, 8(4), 819-830. Retrieved from [Link]

-

Kupiec, A., et al. (2018). Spectroscopic Methods in the Evaluation of Modified Vegetable Base Oils from Crambe abyssinica. Molecules, 23(12), 3239. Retrieved from [Link]

-

USP. (n.d.). This compound. USP32–NF27, page 1197. Retrieved from [Link]

-

Baeten, V., et al. (2016). Use of Raman spectroscopy for analyzing edible vegetable oils. TrAC Trends in Analytical Chemistry, 85, 12-21. Retrieved from [Link]

-

Web of Pharma. (2025). Castor Oil USP 2025. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of castor oil. Retrieved from [Link]

-

AZoM. (2016, June 15). A Guide to Spectroscopy for Used Oil Analysis. Retrieved from [Link]

-

NIST. (n.d.). 12-Hydroxystearic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000827). Retrieved from [Link]

-

Smith, B. C. (2001). Determination of the Iodine Value of Selected Oils: An Experiment Combining FTIR Spectroscopy with Iodometric Titrations. Journal of Chemical Education, 78(2), 226. Retrieved from [Link]

Sources

- 1. vrcastor.com [vrcastor.com]

- 2. scribd.com [scribd.com]

- 3. This compound [doi.usp.org]

- 4. bisleyinternational.com [bisleyinternational.com]

- 5. newfoodmagazine.com [newfoodmagazine.com]

- 6. bruker.poznan.pl [bruker.poznan.pl]

- 7. This compound [drugfuture.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Edible Oils & Fats | Bruker [bruker.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Unseen Dance: A Technical Guide to the Thermal Behavior and Phase Transitions of Hydrogenated Castor Oil

Foreword: Beyond the Wax

To the uninitiated, Hydrogenated Castor Oil (HCO), often referred to as castor wax, is a simple, inert lipid excipient. However, for the discerning researcher, scientist, and drug development professional, HCO is a fascinatingly complex material. Its true utility lies not in its static, waxy state, but in the dynamic interplay of its crystalline forms and their transformations under thermal stress. Understanding this intricate "dance" of phase transitions is paramount to harnessing its full potential in sophisticated drug delivery systems, from controlled-release formulations to stabilizing amorphous solid dispersions.

This guide eschews a simplistic overview, instead offering a deep dive into the core principles governing the thermal behavior of HCO. We will explore not just the "what," but the critical "why" behind its polymorphic transformations, the causal relationships between processing parameters and final formulation performance, and the robust analytical methodologies required for its comprehensive characterization.

The Molecular Architecture and Pharmaceutical Significance of this compound

This compound is the saturated derivative of castor oil, produced by the hydrogenation of the double bonds in ricinoleic acid, its primary fatty acid component.[1][2] This process transforms the liquid oil into a hard, brittle wax with a high melting point, typically ranging from 82 to 87°C.[3] This seemingly straightforward modification imbues HCO with a unique set of physicochemical properties that are highly valued in the pharmaceutical industry.

Its primary roles in pharmaceutical formulations include:

-

Extended-Release Agent: The waxy matrix of HCO can effectively retard the release of an active pharmaceutical ingredient (API), providing sustained therapeutic action.[4]

-

Stiffening Agent and Stabilizer: HCO imparts rigidity and improves the physical stability of semi-solid dosage forms like ointments and creams.[5] It also acts as a stabilizer in emulsions and suspensions, preventing phase separation.[5]

-

Tablet and Capsule Lubricant: Its lubricating properties facilitate the manufacturing process of solid dosage forms.[4]

-

Enhancing Bioavailability: In some formulations, HCO can improve the solubility and, consequently, the bioavailability of poorly water-soluble drugs.[6]

The efficacy of HCO in these applications is not solely dependent on its bulk properties but is intimately linked to its microstructure, which is a direct consequence of its complex thermal behavior.

The Polymorphic Landscape of this compound

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. For HCO, this phenomenon is not just an academic curiosity but a key determinant of its functionality. The different polymorphs of HCO can exhibit distinct physical properties, including melting point, solubility, and mechanical strength, which in turn influence the performance of the final drug product.

Studies have identified three primary crystal morphologies for HCO:

-

Rosettes: These are star-shaped crystalline structures.

-

Fibers: These are elongated, needle-like crystals.

-

Irregular Crystals: These are less-defined, thermodynamically less stable forms.[7][8][9]

The formation of these distinct morphologies is not random; it is a kinetically and thermodynamically controlled process influenced by several factors:

-

Temperature and Supercooling: The degree of supercooling (the difference between the melting temperature and the crystallization temperature) plays a pivotal role. At lower levels of supercooling (e.g., isothermal crystallization at 70°C), the formation of rosettes is favored.[9] As the degree of supercooling increases (e.g., crystallization at 55°C), the formation of fibers becomes more prominent.[7][9] At even higher degrees of supercooling (e.g., 45°C), the less stable irregular crystals tend to form initially, which may then transform into more stable forms like rosettes over time.[9]

-

Cooling Rate: The rate at which molten HCO is cooled significantly impacts the resulting crystal morphology. Slower cooling rates (e.g., 1°C/min) allow for more ordered crystal growth, favoring the formation of rosettes and fibers.[9] Conversely, rapid cooling (e.g., 5°C/min) promotes the formation of a higher proportion of irregular crystals.[9]

-

Shear: The application of shear during the crystallization process can also influence the final crystal morphology. Shear can lead to the breakup of larger crystalline structures and can also induce nucleation, affecting the overall crystal size distribution and morphology.[10]

The interplay of these factors determines the final polymorphic composition of HCO in a formulation, which in turn dictates its macroscopic properties.

Probing the Thermal Transitions: A Multi-faceted Analytical Approach

A comprehensive understanding of HCO's thermal behavior necessitates the use of a combination of analytical techniques. Each technique provides a unique piece of the puzzle, and their synergistic application allows for a complete picture of the material's properties.

Differential Scanning Calorimetry (DSC)

Why DSC? DSC is the workhorse for studying the thermal transitions of materials. It measures the heat flow into or out of a sample as a function of temperature or time, providing quantitative information about melting, crystallization, and other phase transitions. For HCO, DSC is indispensable for determining its melting point, heat of fusion, and crystallization behavior under various heating and cooling rates.

Experimental Protocol: A Step-by-Step Guide to DSC Analysis of HCO

-

Sample Preparation: Accurately weigh 5-10 mg of HCO into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Initial Heating: Heat the sample from ambient temperature to 100°C at a controlled rate (e.g., 10°C/min). This step erases the sample's prior thermal history.

-

Isothermal Hold: Hold the sample at 100°C for 5 minutes to ensure complete melting.

-

Controlled Cooling: Cool the sample from 100°C to 25°C at a specific rate (e.g., 1°C/min, 5°C/min, or 10°C/min) to study the crystallization behavior.

-

Second Heating: Heat the sample from 25°C to 100°C at a controlled rate (e.g., 10°C/min) to analyze the melting behavior of the crystals formed during the controlled cooling step.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of melting and crystallization.

The following diagram illustrates the typical experimental workflow for DSC analysis:

Caption: Experimental workflow for DSC analysis of this compound.

X-Ray Diffraction (XRD)

Why XRD? While DSC provides information about the energetics of phase transitions, XRD probes the underlying crystal structure. It is the definitive technique for identifying different polymorphs, as each crystalline form will produce a unique diffraction pattern. For HCO, XRD can be used to confirm the presence of rosettes, fibers, or irregular crystals and to study phase transformations as a function of temperature.

Microscopy (Polarized Light and Scanning Electron)

Why Microscopy? Microscopy provides direct visual evidence of the crystal morphology. Polarized Light Microscopy (PLM) is particularly useful for observing birefringent crystalline structures and their growth in real-time during heating and cooling. Scanning Electron Microscopy (SEM) offers higher magnification and resolution, allowing for detailed examination of the surface topography of the different crystal forms. The combination of these microscopy techniques provides invaluable qualitative information that complements the quantitative data from DSC and XRD.

The Interplay of Structure and Flow: Rheological Behavior

The rheological properties of a formulation are critical to its processability, stability, and performance. In the case of HCO, its rheological behavior is directly linked to its crystalline microstructure. The different crystal morphologies of HCO can form complex three-dimensional networks that significantly impact the viscosity and flow properties of the system.

-

Fibers: Due to their high aspect ratio, fibrous crystals are particularly effective at forming interconnected networks, leading to a significant increase in viscosity and the development of a yield stress, even at low concentrations.[8][11]

-

Rosettes and Irregular Crystals: These more spheroidal or irregular structures are less efficient at network formation compared to fibers, resulting in lower viscosity for a given concentration.[8]

Therefore, by controlling the crystallization conditions to favor the formation of a specific polymorph, it is possible to tailor the rheological properties of an HCO-based formulation. This is a powerful tool for formulators seeking to achieve a desired consistency, suspendability, or controlled release profile.

The following diagram illustrates the relationship between processing conditions, crystal morphology, and rheological properties:

Caption: Influence of processing on HCO crystal morphology and rheology.

Practical Implications in Drug Delivery

The thermal behavior and polymorphism of HCO have profound implications for its application in drug delivery systems.

-

Controlled Release: The choice of polymorph can directly influence the drug release rate from an HCO matrix. A denser, more crystalline network formed by fibrous crystals may lead to a slower and more controlled release profile compared to a less structured matrix of irregular crystals.

-

Formulation Stability: The presence of metastable polymorphs (e.g., irregular crystals) can be a source of instability. Over time, these forms may convert to more stable polymorphs, leading to changes in the drug product's physical properties, such as hardness, dissolution rate, and appearance. Therefore, it is crucial to control the crystallization process to ensure the formation of the desired, stable polymorph.

-

Processability: The rheological properties imparted by the different HCO polymorphs will affect the manufacturing process. For example, a high viscosity resulting from a network of fibrous crystals may be desirable for preventing settling in a suspension but could pose challenges during pumping or filling operations.

Conclusion: A Call for Deeper Understanding

This compound is far more than a simple lipid excipient. Its rich and complex thermal behavior, characterized by distinct polymorphic forms and phase transitions, offers a wealth of opportunities for the innovative formulation scientist. By moving beyond a superficial understanding and embracing a multi-faceted analytical approach, we can unlock the full potential of this versatile material. A thorough characterization of the thermal and rheological properties of HCO is not merely an academic exercise; it is a prerequisite for the rational design of robust, stable, and effective drug delivery systems. The unseen dance of its molecules holds the key to its macroscopic performance, and it is our charge as scientists to understand and control this intricate choreography.

References

- Why this compound is Essential in the Pharmaceutical Industry? - Ambuja Solvex. (2024-08-24).

- This compound: A Vital Pharmaceutical Excipient for Enhanced Drug Delivery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Crystal Morphology of this compound in the Crystallization of Oil-in-Water Emulsions: Part I. Effect of Temperature. (n.d.).

- Rheology of Aqueous Dispersions of this compound. (2025-08-06).

- Surfactant Assisted Emulsion Crystallization of this compound. (2025-11-06).

- Impact of shear on the structure and rheological properties of a this compound colloidal gel during dynamic phase transitions. (2018-03-01). AIP Publishing.

- Rheology of Aqueous Dispersions of this compound. (2013-04-01). Semantic Scholar.

- The rheological properties of this compound crystals. (n.d.). Vrije Universiteit Brussel.

- Crystal Morphology of this compound in the Crystallization of Oil-in-Water Emulsions: Part I. Effect of Temperature. (n.d.).

- This compound: What is it and where is it used? (2025-10-27). Drugs.com.

- Effect of Temperature and Shear On the this compound Crystal Morphology in the Crystallization of Oil-in-W

- Crystal Morphology of this compound in the Crystallization of Oil-in-Water Emulsions: Part II. Effect of Shear. (2025-08-05).

- This compound (HCO). (n.d.).

- This compound. (2016-06-16). Acme-Hardesty.

- Chemical modifications of castor oil: A review. (n.d.). PMC - NIH.

- The Chemistry & Chemical Modifications of Castor Oil. (2022-11-16). Ambuja Solvex.

Sources

- 1. Chemical modifications of castor oil: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ambujasolvex.com [ambujasolvex.com]

- 3. acme-hardesty.com [acme-hardesty.com]

- 4. drugs.com [drugs.com]

- 5. nbinno.com [nbinno.com]

- 6. ambujasolvex.com [ambujasolvex.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (80a) Effect of Temperature and Shear On the this compound Crystal Morphology in the Crystallization of Oil-in-Water Emulsions | AIChE [proceedings.aiche.org]

- 11. [PDF] Rheology of Aqueous Dispersions of this compound | Semantic Scholar [semanticscholar.org]

The Architect of Texture: Unraveling the Rheological Characteristics of Hydrogenated Castor Oil in Semi-Solid Formulations

An In-Depth Technical Guide

Abstract

Hydrogenated Castor Oil (HCO), a wax-like derivative of natural castor oil, is an indispensable excipient in the pharmaceutical and cosmetic industries.[1][2] Its utility stems not merely from its properties as an emollient or stabilizer, but from its profound ability to structure and control the flow behavior—the rheology—of semi-solid formulations like creams, ointments, and gels.[1][3][4] This guide provides a comprehensive exploration of the rheological characteristics imparted by HCO. We will delve into the molecular underpinnings of its behavior, detail rigorous experimental protocols for its characterization, and connect these scientific principles to tangible product performance attributes. This document is intended for researchers, formulation scientists, and quality control professionals seeking to leverage HCO to achieve desired texture, stability, and therapeutic efficacy in semi-solid dosage forms.

The Foundation: From Castor Oil to a Three-Dimensional Network

The journey from liquid castor oil to the structured, solid-like properties of HCO begins with hydrogenation. This process saturates the double bonds in ricinoleic acid, the primary fatty acid in castor oil, converting it into 12-hydroxystearic acid.[5] The resulting molecule is primarily the triglyceride of 12-hydroxystearic acid.[2]

It is the unique structure of the 12-hydroxystearic acid moiety that is the key to HCO's rheological prowess. The hydroxyl (-OH) groups and the long fatty acid chains enable extensive hydrogen bonding and van der Waals interactions. Under specific processing conditions (notably, controlled cooling), these molecules self-assemble into a three-dimensional, crystalline network of fibers, rosettes, or other morphologies within the liquid (oil) phase of a formulation.[6][7][8] This microscopic scaffold is what immobilizes the liquid phase, transforming a fluid system into a structured semi-solid.[7][9]

The strength, density, and morphology of this network dictate the macroscopic rheological properties of the final product. Understanding this structure-function relationship is paramount to effective formulation development.

Caption: From molecular modification to macroscopic behavior.

Core Rheological Descriptors of HCO-Based Systems

The network formed by HCO imparts a unique and desirable non-Newtonian flow behavior to semi-solid formulations.[10] This behavior is characterized by several key parameters that can be precisely measured using modern rheometers.

Shear-Thinning (Pseudoplasticity)

Nearly all semi-solid formulations structured with HCO exhibit shear-thinning behavior, meaning their viscosity decreases as shear rate (e.g., rubbing or spreading) increases.[9][11] This is a critical attribute for topical products. At rest (low shear), the viscosity is high, preventing the product from dripping from a finger or container. During application (high shear), the viscosity drops, allowing for easy and smooth spreading across the skin.[10] This occurs because the applied shear physically disrupts the crystalline HCO network, allowing the immobilized liquid to flow more freely.

Thixotropy: A Time-Dependent Recovery

Thixotropy is the time-dependent shear-thinning property.[12] Not only does the HCO network break down under shear, but it also requires a finite amount of time to rebuild itself once the shear is removed. This hysteresis is crucial for performance:

-

During Application: Allows the product to remain at a low viscosity long enough to be spread evenly.

-

Post Application: The gradual recovery of viscosity ensures the product stays where it was applied without running, forming a stable film of active ingredients.[1]

-

Shelf Stability: A high at-rest viscosity, maintained over time, prevents the settling of suspended active pharmaceutical ingredients (APIs) or other particles.[1][13]

Viscoelasticity: The Solid-Liquid Duality

HCO-based semi-solids are not purely viscous liquids or purely elastic solids; they are viscoelastic. This dual nature is quantified using oscillatory rheometry, which measures the storage modulus (G') and the loss modulus (G'').

-

Storage Modulus (G'): Represents the elastic (solid-like) component. It is a measure of the energy stored and recovered per cycle of oscillation and corresponds to the strength and rigidity of the HCO network.[14]

-

Loss Modulus (G''): Represents the viscous (liquid-like) component. It measures the energy dissipated as heat per cycle and relates to the flow of the liquid phase.[11][14]

In a well-structured gel or cream, G' is typically greater than G'' at rest, indicating a predominantly elastic, solid-like structure that maintains its shape.

Yield Stress: The Initiation of Flow

Yield stress is the minimum amount of shear stress that must be applied to a material to initiate flow.[12] Below this stress value, the formulation behaves like a solid. Above it, it begins to flow like a liquid. A significant yield stress, conferred by the robust HCO network, is essential for:

-

Physical Stability: Preventing sedimentation of suspended particles and resisting deformation under its own weight during storage and transport.[13][15]

-

Product Definition: Maintaining the shape of the product as it is squeezed from a tube.

Experimental Characterization: Protocols for Scientific Integrity

A comprehensive rheological analysis is essential for formulation development, quality control, and demonstrating bioequivalence for generic topical drugs.[11][16][17] The following protocols describe a self-validating system for characterizing an HCO-based semi-solid formulation. All measurements should be performed on a calibrated controlled-stress or controlled-rate rheometer.

Protocol 1: Preparation of a Model 5% HCO Organogel

This protocol provides a baseline formulation for rheological investigation.

Materials:

-

This compound (HCO) powder/flakes

-

Mineral Oil (or other suitable non-polar solvent)

-

Beaker with a magnetic stir bar

-

Hot plate with stirring capability

-

Thermometer

Methodology:

-

Weighing: Accurately weigh 5.0 g of HCO and 95.0 g of mineral oil into the beaker.

-

Heating & Dissolution: Heat the mixture on the hot plate to approximately 90-95°C (above the melting point of HCO, which is ~85°C) with continuous stirring. Stir until all HCO is completely dissolved and the solution is clear.

-

Controlled Cooling: Remove the beaker from the heat and allow it to cool to room temperature (~25°C) under quiescent (undisturbed) conditions. This step is critical for the formation of the crystalline network. Do not accelerate cooling (e.g., with an ice bath) as this will alter the crystal morphology and the resulting rheology.[6]

-

Equilibration: Allow the gel to equilibrate for at least 24 hours before conducting rheological measurements to ensure the network structure is fully developed and stable.

Protocol 2: Rotational Test for Flow Curve and Yield Stress

This test elucidates the shear-thinning behavior and quantifies the yield stress.

Instrument Setup:

-

Geometry: Cone and plate (e.g., 40 mm, 2°) or parallel plate (e.g., 40 mm). For ointments, sandblasted parallel plates may be necessary to prevent wall slip.[14]

-

Temperature: 25°C (or other relevant temperature, e.g., skin temperature at 32°C).[16]

-

Gap: Set according to geometry specifications (e.g., 1 mm for parallel plates).

Methodology:

-

Sample Loading: Carefully apply the sample to the lower plate, ensuring no air bubbles are trapped.

-

Trimming: Bring the upper geometry to the measurement gap and trim excess sample from the edge.

-

Equilibration: Allow the sample to rest and thermally equilibrate for at least 5 minutes. This step is critical for repeatable results.[17]

-

Flow Curve Measurement: Perform a controlled-stress ramp from a low stress (e.g., 0.1 Pa) to a high stress (e.g., 500 Pa) over a set time (e.g., 3 minutes). Record the resulting shear rate.

-

Data Analysis: Plot viscosity vs. shear rate on a log-log scale to visualize the shear-thinning profile. Plot shear stress vs. shear rate to determine the yield stress, often by fitting the data to a rheological model such as Herschel-Bulkley or by identifying the stress at the onset of significant flow.

Protocol 3: Oscillatory Tests for Viscoelastic Characterization

These tests probe the gel structure without destroying it.

Instrument Setup:

-

Same as Protocol 2.

Methodology:

-

Amplitude Sweep (Stress or Strain Sweep):

-

Purpose: To identify the Linear Viscoelastic Region (LVER), the range of stress/strain where the response is non-destructive and G'/G'' are independent of the applied stress.[14][17]

-

Procedure: Apply an increasing oscillatory stress (e.g., 0.1 to 1000 Pa) at a constant frequency (e.g., 1 Hz).

-

Analysis: Plot G' and G'' vs. shear stress. The LVER is the plateau region at low stress. The point where G' begins to drop significantly is the limit of the LVER and can be related to the yield stress of the gel structure.[16]

-

-

Frequency Sweep:

-

Purpose: To understand the time-dependent behavior of the material.

-

Procedure: Select a stress value from within the LVER determined in the amplitude sweep. Perform a frequency sweep from high frequency (e.g., 100 Hz) to low frequency (e.g., 0.1 Hz) at that constant stress.

-

Analysis: Plot G' and G'' vs. frequency. For a stable gel, G' will be greater than G'' across the frequency range and both moduli will show little frequency dependence.

-

Caption: A validated workflow for rheological testing.

Data Interpretation and Performance Correlation

The true power of rheological characterization lies in its ability to predict and control product performance.

| Rheological Parameter | Measurement | Implication for Semi-Solid Performance |

| Zero-Shear Viscosity (η₀) | Value from flow curve at very low shear rates | High η₀ indicates better long-term stability against sedimentation and creaming.[11][14] |

| Shear-Thinning Index (n) | From Power Law model (η = Kγⁿ⁻¹) fit to flow curve | A low 'n' value (<1) indicates strong shear-thinning, which correlates to good spreadability.[18] |

| Yield Stress (τ₀) | Stress at which flow begins (from rotational test) | A higher yield stress means better shape retention and suspension stability. Too high can impede dispensability. |

| Storage Modulus (G') | Value from frequency sweep within LVER | Higher G' indicates a stronger, more rigid gel network, contributing to firmness and body. |

| Loss Tangent (tan δ = G''/G') | Ratio of loss to storage modulus | A low tan δ (<1) confirms a stable, well-structured gel-like material. |

| Thixotropic Area | Area within the up-and-down flow curve | A larger area indicates a more significant structural breakdown and slower recovery, which can be tailored for desired application feel. |